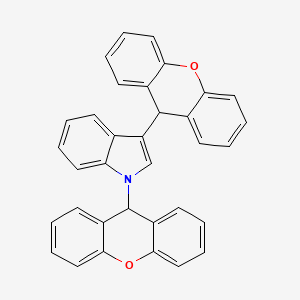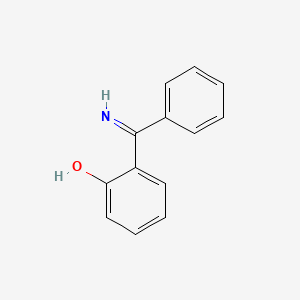
2-(Iminophenylmethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(alpha-Iminobenzyl)phenol is an organic compound that features both phenolic and imine functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(alpha-Iminobenzyl)phenol typically involves the condensation reaction between benzaldehyde and 2-aminophenol. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows: [ \text{Benzaldehyde} + \text{2-Aminophenol} \rightarrow \text{2-(alpha-Iminobenzyl)phenol} ]
Industrial Production Methods: While specific industrial production methods for 2-(alpha-Iminobenzyl)phenol are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: 2-(alpha-Iminobenzyl)phenol can undergo oxidation reactions to form quinones.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitration with nitric acid, sulfonation with sulfuric acid, and halogenation with halogens like chlorine or bromine.
Major Products:
Oxidation: Quinones.
Reduction: Corresponding amines.
Substitution: Various substituted phenols depending on the electrophile used.
科学的研究の応用
2-(alpha-Iminobenzyl)phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 2-(alpha-Iminobenzyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, while the imine group can act as a nucleophile or electrophile in different reactions. These interactions can affect cellular pathways and enzyme activities, leading to its observed biological effects.
類似化合物との比較
Phenol: A simpler compound with only a hydroxyl group attached to a benzene ring.
Benzaldehyde: Contains an aldehyde group attached to a benzene ring.
2-Aminophenol: Contains both an amino and a hydroxyl group attached to a benzene ring.
Uniqueness: 2-(alpha-Iminobenzyl)phenol is unique due to the presence of both phenolic and imine functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
特性
CAS番号 |
54758-71-3 |
|---|---|
分子式 |
C13H11NO |
分子量 |
197.23 g/mol |
IUPAC名 |
2-(benzenecarboximidoyl)phenol |
InChI |
InChI=1S/C13H11NO/c14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15/h1-9,14-15H |
InChIキー |
DOUQQEKNGVJESK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=N)C2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1,1'-thiobis[4-[(4-nitrophenyl)thio]-](/img/structure/B14641359.png)
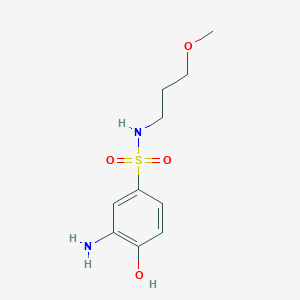
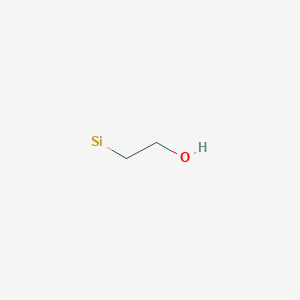
![Copper, [(trimethylsilyl)ethynyl]-](/img/structure/B14641384.png)

![7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14641392.png)



![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14641425.png)
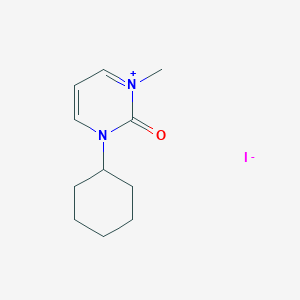
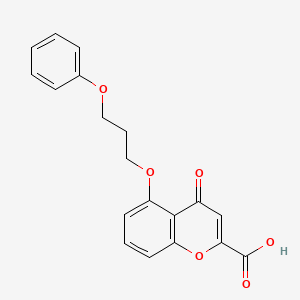
![1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium](/img/structure/B14641445.png)
